1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 559.70 g/mol. The compound features an imidazole ring and an indole moiety, which are common structures in various bioactive molecules.
This compound can be sourced from chemical suppliers and is often studied in the context of drug development due to its interesting structural features and potential biological activities. The compound is cataloged under the Chemical Book number CB02005328, which provides additional details on its properties and suppliers .
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon that is also bonded to two other carbon atoms.
The synthesis of 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol typically involves multi-step organic reactions that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity .
Key data points include:
The chemical reactivity of this compound can be analyzed through several types of reactions:
These reactions are crucial for modifying the compound for specific applications in drug development .
The mechanism by which 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
The compound may act through:
Data from pharmacological studies would provide insight into its efficacy and specificity against target proteins.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for confirming these properties and ensuring quality control during synthesis .
The potential applications of 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol include:
The molecular architecture of 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol exemplifies a sophisticated polyaryl-substituted heterocyclic framework engineered for enhanced bioactivity. This hybrid integrates two pharmacologically privileged scaffolds—a 4,5-diphenylimidazole unit and a 5-methyl-2,3-diphenylindole moiety—linked via a 2-propanol spacer. Such dual-heterocyclic systems leverage synergistic electronic and steric properties to optimize interactions with biological targets, positioning them as pivotal structures in modern drug discovery [1] [5].
Polyaryl-substituted heterocycles feature aromatic rings appended to nitrogen-containing cores, enhancing their structural diversity and biochemical properties. The subject compound belongs to two distinct classes:
Table 1: Structural Components of the Hybrid Compound
Heterocyclic Core | Substitution Pattern | Key Electronic Features | Role in Hybrid Architecture |
---|---|---|---|
Imidazole (C3H3N2) | 4,5-Diphenyl | - Planar geometry- pKa ~7.1 (amphoteric)- Dipole moment: 3.61 D | Primary H-bond acceptor/donor site |
Indole (C8H7N) | 2,3-Diphenyl, 5-methyl | - Extended conjugation- Electron-rich pyrrole ring- Moderate basicity (pKa ~3.6) | Charge-transfer mediator & steric modulator |
Propanol linker | -OH at C2 | - Chiral center- Conformational flexibility | Spatial orientation of pharmacophores |
The propanol linker establishes a 9-atom tether between N1 of imidazole and N1 of indole, enabling three-dimensional spatial arrangement critical for target engagement. This spacer length balances molecular rigidity and flexibility, potentially optimizing binding cavity penetration [1] [5].
Imidazole-indole hybrids constitute a therapeutically significant chemical class due to their dual targeting capabilities:
Table 2: Biological Targets of Imidazole-Indole Hybrids
Therapeutic Area | Molecular Targets | Reported Activities | Structural Determinants |
---|---|---|---|
Oncology | Tyrosine kinases (ALK, FLT3) | - Cell cycle arrest- Apoptosis induction- Metastasis suppression | Diaryl substitution on both heterocycles |
Metabolic disorders | α-Amylase, α-glucosidase | - Glycation inhibition- Enzyme competitive binding | H-bond donors/acceptors in linker |
Oxidative stress | ROS/RNS, acetylcholinesterase | - Radical scavenging- Metal chelation | Electron-rich indole core |
The pharmacological synergy arises from electronic complementarity: imidazole’s amphotericity (pKaH 7.1) buffers microenvironments, while indole’s electron-rich system facilitates charge transfer interactions [2] [5].
The strategic assembly of biphenylimidazole-indole hybrids follows three computational and synthetic paradigms:
Table 3: Computational Parameters for Hybrid Optimization
Design Parameter | Target Range | Influence on Bioactivity | Validation Methods |
---|---|---|---|
HOMO-LUMO gap | 2.5–3.2 eV | - Optimal charge transfer kinetics- Redox stability | DFT (B3LYP/6-31G*) |
Log P | 3.5–4.5 | - Membrane permeability- Target accessibility | Molecular dynamics simulations |
Polar surface area (PSA) | 70–90 Ų | - Solubility profile- Bioavailability | SwissADME/PKCSM |
Inter-pharmacophore distance | 9–11 Å | - Target binding cavity complementarity | Docking (AutoDock Vina) |
Molecular docking validates these principles, demonstrating dual-binding modes where imidazole anchors in catalytic pockets (e.g., kinase ATP sites) while indole engages allosteric domains [3] [5].
Table of Compound Names
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1